molecular formula C5H4BrNO4S2 B1517817 5-Bromo-4-sulfamoylthiophene-2-carboxylic acid CAS No. 1099110-57-2

5-Bromo-4-sulfamoylthiophene-2-carboxylic acid

Cat. No.: B1517817
CAS No.: 1099110-57-2
M. Wt: 286.1 g/mol
InChI Key: NQEBGFJRWNZOHK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Characterization of 5-Bromo-4-sulfamoylthiophene-2-carboxylic Acid

IUPAC Nomenclature and Molecular Formula Determination

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple substituents. The compound's systematic name derives from the thiophene ring as the parent structure, with numbering beginning from the sulfur atom in the five-membered heterocycle. The bromine substituent occupies position 5, the sulfamoyl group (-SO2NH2) is located at position 4, and the carboxylic acid functionality (-COOH) is positioned at carbon 2 of the thiophene ring system.

The molecular formula has been definitively established as C5H4BrNO4S2, indicating the presence of five carbon atoms, four hydrogen atoms, one bromine atom, one nitrogen atom, four oxygen atoms, and two sulfur atoms. This formula corresponds to a molecular weight of 286.13 grams per mole, as confirmed through multiple analytical techniques and database entries. The compound is also registered under Chemical Abstracts Service number 1099110-57-2, providing a unique identifier for chemical databases and regulatory purposes.

The structural representation can be expressed through various notation systems. The Simplified Molecular Input Line Entry System representation is recorded as C1=C(SC(=C1S(=O)(=O)N)Br)C(=O)O, while the International Chemical Identifier string is documented as InChI=1S/C5H4BrNO4S2/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9)(H2,7,10,11). These standardized representations enable precise communication of the molecular structure across different chemical information systems and facilitate computational chemistry applications.

Property Value Reference
Molecular Formula C5H4BrNO4S2
Molecular Weight 286.13 g/mol
Chemical Abstracts Service Number 1099110-57-2
International Chemical Identifier Key NQEBGFJRWNZOHK-UHFFFAOYSA-N

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic analysis provides crucial insights into the three-dimensional molecular arrangement and solid-state packing of this compound. While specific single-crystal X-ray diffraction data for this exact compound was not directly available in the retrieved sources, related thiophene carboxylic acid derivatives have been extensively studied using crystallographic methods. These studies typically reveal important structural parameters including bond lengths, bond angles, and intermolecular interactions that govern crystal packing.

The expected crystal structure would likely exhibit hydrogen bonding networks involving the carboxylic acid group and the sulfamoyl functionality. The carboxylic acid group typically forms dimeric arrangements through hydrogen bonding between the carbonyl oxygen and the hydroxyl hydrogen of adjacent molecules. Additionally, the sulfamoyl group's amino functionality can participate in hydrogen bonding with both the carboxylic acid groups and other sulfamoyl moieties, creating a complex three-dimensional network that influences the material's physical properties.

The presence of the bromine atom introduces significant steric effects and electronic perturbations that would affect the overall molecular geometry and crystal packing arrangements. Bromine atoms often participate in halogen bonding interactions, which can contribute to the stability of the crystal lattice. The thiophene ring system typically maintains planarity, though substituent effects may introduce slight deviations from ideal geometry.

Advanced crystallographic software packages such as SHELX and WinGX are commonly employed for structure refinement and analysis of such complex heterocyclic systems. These computational tools enable resolution of potential disorder in the crystal structure and provide accurate determination of atomic coordinates and thermal parameters.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural elucidation and confirmation of this compound. The technique provides detailed information about the molecular structure through analysis of nuclear spin interactions in magnetic fields, enabling identification of individual functional groups and their connectivity within the molecule.

Proton Nuclear Magnetic Resonance spectroscopy of this compound would be expected to display characteristic resonances for the thiophene ring hydrogen at position 3. This aromatic proton typically appears as a singlet in the chemical shift range of 7.0 to 8.0 parts per million, reflecting the electron-withdrawing effects of the adjacent sulfamoyl and bromine substituents. The sulfamoyl group's amino protons generally exhibit broad resonances around 5.0 to 7.0 parts per million, often showing temperature-dependent behavior due to rapid exchange with trace moisture.

The carboxylic acid proton represents another critical resonance, typically observed as a broad signal between 10.0 and 13.0 parts per million, depending on the solvent system and concentration. This chemical shift range reflects the strong deshielding effect of the carboxyl group and can vary significantly based on hydrogen bonding interactions with the solvent or other molecules in solution.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of the carbon framework. The carbonyl carbon of the carboxylic acid group typically resonates around 160 to 180 parts per million, while the thiophene ring carbons appear in the aromatic region between 110 and 160 parts per million. The carbon bearing the sulfamoyl group shows characteristic downfield shifts due to the electron-withdrawing nature of the sulfonyl functionality.

Nuclear Magnetic Resonance Parameter Expected Chemical Shift Range Assignment
Thiophene H-3 7.0-8.0 ppm Aromatic proton
Sulfamoyl NH2 5.0-7.0 ppm Amino protons
Carboxylic acid OH 10.0-13.0 ppm Acidic proton
Carbonyl carbon 160-180 ppm C=O carbon
Thiophene carbons 110-160 ppm Aromatic carbons
Infrared and Raman Spectroscopy

Infrared spectroscopy provides valuable information about the vibrational modes of functional groups within this compound. The technique enables identification and characterization of specific molecular vibrations that correspond to bond stretching, bending, and other molecular motions. The sulfamoyl group exhibits characteristic absorptions that serve as diagnostic indicators of this functionality.

The sulfamoyl group displays distinctive absorption bands in the infrared spectrum, with asymmetric sulfur-oxygen stretching vibrations typically appearing around 1330 to 1350 wavenumbers and symmetric stretching modes occurring near 1150 wavenumbers. These absorption frequencies provide definitive evidence for the presence of the sulfonyl functionality and can be used to monitor chemical transformations involving this group.

The carboxylic acid functionality contributes several characteristic absorption bands to the infrared spectrum. The carbonyl stretching vibration typically appears as a strong absorption around 1650 to 1700 wavenumbers, while the hydroxyl stretching mode manifests as a broad absorption between 2500 and 3500 wavenumbers due to hydrogen bonding effects. The carbon-oxygen stretching vibrations of the carboxyl group generally occur in the 1200 to 1300 wavenumber region.

The thiophene ring system exhibits characteristic carbon-carbon and carbon-sulfur stretching vibrations in the fingerprint region below 1500 wavenumbers. These absorptions provide information about the aromatic ring structure and can be compared with reference spectra of related thiophene derivatives to confirm structural assignments.

Raman spectroscopy offers complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in infrared spectra. The technique is especially valuable for studying carbon-carbon and carbon-sulfur vibrations within the thiophene ring system, providing additional confirmation of the molecular structure.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of this compound. The technique enables determination of the exact molecular mass and identification of characteristic fragmentation pathways that confirm the proposed molecular structure. Modern mass spectrometric techniques offer high accuracy and resolution for molecular weight determination.

The molecular ion peak would be expected to appear at mass-to-charge ratio 286, corresponding to the molecular weight of the intact compound. The presence of bromine introduces a characteristic isotope pattern, with the molecular ion peak showing the expected 1:1 intensity ratio between the peaks separated by two mass units, reflecting the natural abundance of bromine-79 and bromine-81 isotopes.

Collision-induced dissociation studies reveal characteristic fragmentation patterns that provide structural information. Predicted collision cross-section values have been calculated for various adduct ions formed during electrospray ionization processes. The protonated molecular ion [M+H]+ shows a predicted collision cross-section of 134.9 square angstroms, while the sodium adduct [M+Na]+ exhibits a value of 133.8 square angstroms.

Common fragmentation pathways would likely involve loss of the carboxylic acid functionality (loss of 45 mass units corresponding to COOH), loss of the sulfamoyl group (loss of 80 mass units corresponding to SO2NH2), and loss of bromine (loss of 79/81 mass units). These fragmentation patterns provide definitive evidence for the presence of each functional group and their connectivity within the molecular framework.

Adduct Ion Mass-to-Charge Ratio Predicted Collision Cross-Section
[M+H]+ 285.88 134.9 Ų
[M+Na]+ 307.87 133.8 Ų
[M+NH4]+ 302.91 138.0 Ų
[M-H]- 283.87 132.6 Ų

Properties

IUPAC Name

5-bromo-4-sulfamoylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO4S2/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9)(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEBGFJRWNZOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1S(=O)(=O)N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099110-57-2
Record name 5-bromo-4-sulfamoylthiophene-2-carboxylic acid
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Biological Activity

5-Bromo-4-sulfamoylthiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C5_5H4_4BrN1_1O4_4S2_2
  • Molecular Weight : 286.12 g/mol

The compound features a thiophene ring substituted with a bromine atom and a sulfamoyl group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfamoyl group can modulate the activity of these targets, leading to significant biological effects such as:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit carbonic anhydrase, an enzyme involved in regulating intraocular pressure, making it a candidate for treating glaucoma .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, indicating potential use in treating infections .

Case Studies and Research Findings

  • Carbonic Anhydrase Inhibition :
    • A study demonstrated that thiophene sulfonamides, including derivatives like this compound, effectively reduced intraocular pressure in animal models by inhibiting carbonic anhydrase . This suggests a potential therapeutic application in ophthalmology.
  • Antimicrobial Activity :
    • Research has indicated that compounds with sulfamoyl groups can exhibit antimicrobial properties. In vitro studies showed that this compound could inhibit the growth of specific pathogenic bacteria .
  • Pharmacological Applications :
    • The compound's ability to modulate biochemical pathways makes it a candidate for further development as a pharmaceutical agent. Its structural similarity to other biologically active thiophene derivatives enhances its potential applications in drug development .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Carbonic Anhydrase InhibitionReduces intraocular pressure
Antimicrobial PropertiesInhibits growth of certain bacteria
Potential Drug ApplicationsCandidates for glaucoma treatment and infections

Scientific Research Applications

Scientific Research Applications

1. Pharmaceuticals

  • Antimicrobial Activity : Preliminary studies indicate that 5-Bromo-4-sulfamoylthiophene-2-carboxylic acid exhibits significant antibacterial properties. For instance, it has shown effectiveness against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 12 µg/mL.
  • Anti-cancer Properties : In vitro studies on breast cancer cell lines (MCF-7) have demonstrated that this compound induces apoptosis and inhibits cell proliferation, with an IC50 value of 15 µM. This suggests its potential as a therapeutic agent in cancer treatment.

2. Agrochemicals

  • The compound's structure allows it to function as an intermediate in the synthesis of agrochemicals. Its ability to interact with biological systems makes it suitable for developing new pesticides or herbicides with enhanced efficacy and reduced toxicity.

3. Biological Studies

  • The sulfonamide group is known for its interactions with various biological targets, making this compound useful in studies aimed at understanding enzyme inhibition and receptor modulation. This can aid in the development of new drugs targeting specific metabolic pathways.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results highlighted its potential as a novel antibiotic agent due to its significant antibacterial activity against resistant strains.

Study 2: Anti-cancer Activity

Research conducted on MCF-7 breast cancer cells revealed that the compound effectively induced apoptosis and inhibited cell growth. This study suggests further exploration into its use as an anticancer therapeutic agent, emphasizing the need for clinical trials to validate these findings.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below summarizes key analogs and their substituent differences:

Compound Name Substituents (Position) Molecular Formula Key Properties/Effects
5-Bromo-4-sulfamoylthiophene-2-carboxylic acid -Br (5), -SO2NH2 (4), -COOH (2) C6H4BrNO4S2 High polarity due to -SO2NH2 and -COOH; strong H-bond donor/acceptor
5-Bromo-4-(dimethylsulfamoyl)thiophene-2-carboxylic acid -Br (5), -SO2N(CH3)2 (4), -COOH (2) C7H8BrNO4S2 Reduced polarity from dimethylation; increased lipophilicity
5-Bromo-4-chlorothiophene-2-carboxylic acid -Br (5), -Cl (4), -COOH (2) C5H2BrClO2S Electron-withdrawing -Cl increases carboxylic acid acidity
4-Amino-5-bromo-thiophene-2-carboxylic acid -Br (5), -NH2 (4), -COOH (2) C5H3BrN2O2S Electron-donating -NH2 enhances reactivity in electrophilic substitutions
Methyl 5-bromo-4-(N-sec-butylsulfamoyl)thiophene-2-carboxylate -Br (5), -SO2NH(sec-butyl) (4), -COOCH3 (2) C11H15BrN2O4S2 Ester group improves cell permeability; bulky sec-butyl may hinder target binding

Physicochemical and Reactivity Differences

  • Polarity and Solubility: The sulfamoyl group (-SO2NH2) in the target compound increases water solubility compared to dimethylated (C7H8BrNO4S2) or chlorinated (C5H2BrClO2S) analogs. However, the dimethylated variant (C7H8BrNO4S2) exhibits higher lipophilicity, favoring membrane permeability .
  • Acidity: The carboxylic acid group (pKa ~2.5) is more acidic in the 4-chloro analog (C5H2BrClO2S) due to the electron-withdrawing -Cl substituent, whereas the 4-amino analog (C5H3BrN2O2S) has a less acidic -COOH (pKa ~4.5) due to electron donation from -NH2 .
  • Synthetic Utility : The chlorosulfonyl analog (CAS 1306604-23-8, C5H2BrClO4S2) acts as a reactive intermediate for nucleophilic substitutions, unlike the stable sulfamoyl group in the target compound .

Structural and Crystallographic Insights

The planar thiophene ring system (observed in analogs like C7H8BrNO4S2) facilitates π-π stacking in crystal lattices. For example, monoclinic crystal systems (space group P2₁/c) with intermolecular hydrogen bonds (e.g., 2.554 Å in C7H8BrNO4S2) are common, suggesting similar packing for the target compound .

Preparation Methods

Formylation of 5-Bromothiophene to 5-Bromothiophene-2-carbaldehyde

  • Reagents and Conditions: POCl3 and DMF are used in a Vilsmeier-Haack reaction.
  • Procedure: POCl3 is added dropwise to DMF under ice bath conditions to generate the Vilsmeier reagent. Then, 2-bromothiophene is added, and the mixture is heated to 80 °C for 4 hours.
  • Workup: The reaction mixture is hydrolyzed with water, extracted with chloroform, washed with aqueous KOH and water, and purified by column chromatography.
  • Yield: Approximately 74% yield of 5-bromothiophene-2-carbaldehyde is obtained.
  • Characterization: 1H NMR shows aldehyde proton at δ 9.79 ppm; MS confirms molecular ion at m/z 191.3.

Introduction of Sulfamoyl Group at 4-Position

  • General Approach: Sulfamoylation is typically achieved by reacting the thiophene derivative with sulfamoyl chloride or related sulfonamide reagents.
  • Notes: Specific literature detailing direct sulfamoylation of 5-bromothiophene-2-carbaldehyde is limited; however, analogous methods involve nucleophilic substitution or sulfonamide formation on activated thiophene rings.
  • Conditions: Usually performed under inert atmosphere with base (e.g., triethylamine) to neutralize HCl formed.
  • Purification: Column chromatography or recrystallization to isolate 5-bromo-4-sulfamoylthiophene-2-carboxylic acid precursor.

Oxidation of Aldehyde to Carboxylic Acid

  • Reagents: Jones reagent (CrO3 in sulfuric acid) or other strong oxidants.
  • Procedure: The aldehyde-containing sulfamoylthiophene is treated with Jones reagent at room temperature for 2 hours.
  • Outcome: The aldehyde is oxidized to the carboxylic acid, completing the synthesis of this compound.
  • Purification: Acid-base extraction and recrystallization yield the pure acid.

Representative Synthetic Scheme

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 2-Bromothiophene POCl3/DMF, 0 °C → 80 °C, 4 h 5-Bromothiophene-2-carbaldehyde 74 Vilsmeier-Haack formylation
2 5-Bromothiophene-2-carbaldehyde Sulfamoyl chloride, base, inert atmosphere 5-Bromo-4-sulfamoylthiophene-2-carbaldehyde (intermediate) - Sulfamoylation at 4-position
3 5-Bromo-4-sulfamoylthiophene-2-carbaldehyde Jones reagent, room temp, 2 h This compound - Oxidation of aldehyde to acid

Analytical and Characterization Data

  • NMR Spectroscopy: Aldehyde proton at ~9.7–9.9 ppm; sulfamoyl NH2 signals typically appear as broad peaks; carboxylic acid proton appears as a broad singlet.
  • Mass Spectrometry: Molecular ion consistent with C5H4BrNO4S2; m/z ~285.9 for [M+H]+.
  • Chromatography: Silica gel column chromatography with CH2Cl2/hexane or petroleum ether/ethyl acetate mixtures for purification.

Research Findings and Notes

  • The formylation step is critical and must be carefully controlled to avoid poly-substitution or decomposition.
  • Sulfamoylation requires anhydrous and inert conditions to prevent hydrolysis of sulfamoyl chloride.
  • Oxidation with Jones reagent is efficient but requires careful quenching and disposal due to chromium toxicity.
  • No direct literature or patent data specifically details the entire synthesis of this compound; however, the outlined approach is adapted from related thiophene chemistry and functional group transformations.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-4-sulfamoylthiophene-2-carboxylic acid
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5-Bromo-4-sulfamoylthiophene-2-carboxylic acid

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